(6-Chloro-2-morpholinopyrimidin-4-yl)methanol
Description
Properties
Molecular Formula |
C9H12ClN3O2 |
|---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
(6-chloro-2-morpholin-4-ylpyrimidin-4-yl)methanol |
InChI |
InChI=1S/C9H12ClN3O2/c10-8-5-7(6-14)11-9(12-8)13-1-3-15-4-2-13/h5,14H,1-4,6H2 |
InChI Key |
VOHIABMELOJYOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=CC(=N2)Cl)CO |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Malonate Derivatives and Amidines
Dimethyl malonate and acetamidine hydrochloride undergo cyclization in methanol under basic conditions (e.g., sodium methoxide) to form 4,6-dihydroxy-2-methylpyrimidine. For (6-Chloro-2-morpholinopyrimidin-4-yl)methanol, substituting dimethyl malonate with a hydroxymethyl-containing malonate derivative (e.g., dimethyl hydroxymalonate) could introduce the hydroxymethyl group at position 4. However, stability challenges with hydroxymalonate esters necessitate protective groups, such as methoxymethyl, to prevent premature oxidation or decomposition.
Reaction Conditions:
-
Solvent: Methanol
-
Temperature: 18–25°C
Chlorination at Position 6
Chlorination of the hydroxyl group at position 6 is essential for introducing the final chloro substituent. Triphosgene or phosphorus oxychloride (POCl₃) are effective chlorinating agents.
Triphosgene-Mediated Chlorination
Triphosgene offers a safer alternative to POCl₃, as demonstrated in the synthesis of 4,6-dichloro-2-methylpyrimidine.
Reaction Conditions:
-
Substrate: 4-(Methoxymethyl)-2-morpholino-6-hydroxypyrimidine
-
Chlorinating Agent: Triphosgene (1.2 equiv)
-
Solvent: Dichloroethane
-
Additive: N,N-Diethylaniline (acid scavenger)
-
Temperature: Reflux (83°C)
Deprotection of Methoxymethyl to Hydroxymethyl
The final step involves converting the methoxymethyl protecting group at position 4 to a hydroxymethyl group. Boron tribromide (BBr₃) efficiently cleaves methyl ethers under inert conditions.
-
Substrate: 4-(Methoxymethyl)-6-chloro-2-morpholinopyrimidine
-
Reagent: BBr₃ (3.0 equiv)
-
Solvent: Dichloromethane
-
Temperature: 0°C → room temperature
-
Reaction Time: 0.5–1 h
Critical Considerations and Optimization
Regioselectivity in Substitution Reactions
Positional reactivity in pyrimidines follows the order: 4 > 2 > 6. Morpholine substitution at position 2 may require activating groups (e.g., electron-withdrawing substituents) or catalytic assistance.
Solvent and Base Selection
-
Polar aprotic solvents (DMF, DMSO): Enhance nucleophilicity but may increase side reactions.
-
Cs₂CO₃ vs. K₂CO₃: Cesium salts improve solubility in nonpolar solvents.
Data Tables: Key Reaction Parameters
Table 1: Comparative Chlorination Methods
Table 2: Deprotection Efficiency
Chemical Reactions Analysis
Types of Reactions: (6-Chloro-2-morpholinopyrimidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding hydrogenated compound.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Kinase Inhibition
(6-Chloro-2-morpholinopyrimidin-4-yl)methanol has been identified as a potential kinase inhibitor. Kinases play crucial roles in cell signaling pathways, and their dysregulation is often implicated in cancer. The compound's ability to inhibit specific kinases positions it as a candidate for drug development targeting malignancies.
Case Study: BCL6 Inhibition
Research has shown that derivatives of this compound can effectively inhibit B-cell lymphoma 6 (BCL6), an oncogenic driver in diffuse large B-cell lymphoma. Optimization of related compounds has resulted in potent inhibitors with IC50 values in the nanomolar range, demonstrating significant antiproliferative activity in cancer cell lines .
Anti-inflammatory Properties
Studies have indicated that (6-Chloro-2-morpholinopyrimidin-4-yl)methanol may possess anti-inflammatory properties. Its interactions with specific molecular targets allow it to modulate inflammatory pathways, making it a candidate for developing treatments for inflammatory diseases.
Enzyme Inhibition
The compound is being investigated for its potential as an enzyme inhibitor or receptor modulator. It shows promise in modulating biological processes through its interactions with various enzymes, which can lead to therapeutic benefits.
Agrochemical Development
In addition to its medicinal applications, (6-Chloro-2-morpholinopyrimidin-4-yl)methanol is explored in the development of agrochemicals. Its structural characteristics allow it to serve as a building block for synthesizing more complex agrochemical agents.
Industrial Applications
(6-Chloro-2-morpholinopyrimidin-4-yl)methanol is utilized in the synthesis of various pharmaceutical compounds. Its role as an intermediate enhances its value in industrial chemistry, particularly in large-scale production settings where efficiency and yield are critical.
Mechanism of Action
The mechanism of action of (6-Chloro-2-morpholinopyrimidin-4-yl)methanol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and modulate receptor activity, leading to its biological effects. The compound’s chloro and morpholine groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Compound A : [6-Chloro-4-(trifluoromethyl)pyridin-2-yl]methanol (CAS: 1421961-60-5)
- Structure : Pyridine ring with trifluoromethyl (CF₃) at position 4 and hydroxymethyl at position 2.
- Key Differences :
- Pyridine vs. pyrimidine core: Pyridines lack the nitrogen atom at position 3, reducing hydrogen-bonding capacity compared to pyrimidines.
- CF₃ substituent: Enhances lipophilicity and metabolic stability but may reduce aqueous solubility.
- Applications : Used in agrochemical research due to its stability under physiological conditions .
Compound B : 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine (CAS: 22177-99-7)
- Structure : Pyrimidine with methyl at position 2 and morpholine at position 3.
- Key Differences :
Compound C : (2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-ylmethyl)-methyl-amine
- Structure: Fused thieno[3,2-d]pyrimidine core with morpholine and methylamine substituents.
- Methylamine substituent: Increases basicity compared to the hydroxymethyl group in the target compound .
Comparative Data Table
Functional and Pharmacological Insights
- Reactivity : The hydroxymethyl group in the target compound allows for facile derivatization (e.g., esterification or oxidation to carboxylic acids), unlike Compound B’s methyl group .
- Solubility : Morpholine-containing derivatives (Target Compound, Compound B) generally exhibit better aqueous solubility than CF₃-substituted analogs (Compound A) .
- Target Affinity: Thienopyrimidine derivatives (Compound C) show higher affinity for kinase targets due to their fused-ring planar structure, whereas the target compound’s pyrimidine core may favor interactions with nucleotide-binding domains .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (6-Chloro-2-morpholinopyrimidin-4-yl)methanol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions involving morpholine derivatives and chlorinated pyrimidine intermediates. A validated approach involves refluxing 1-(4-morpholinophenyl)ethanone with substituted benzaldehydes in ethanol under basic conditions (e.g., sodium hydroxide) at 200°C for 1 hour, followed by cyclization with guanidine nitrate and lithium hydroxide . Optimization may include adjusting solvent polarity (ethanol/water mixtures) and temperature gradients to enhance yield and purity.
Q. How can the crystal structure of (6-Chloro-2-morpholinopyrimidin-4-yl)methanol be determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use the SHELX suite (SHELXL for refinement) to process intensity data and generate crystallographic models . For visualization, ORTEP-3 provides graphical representations of thermal ellipsoids and molecular geometry . Ensure data collection at low temperatures (e.g., 100 K) to minimize disorder and improve resolution.
Q. What analytical techniques are critical for assessing the purity and stability of this compound?
- Methodological Answer :
- HPLC : Employ gradient elution with methanol/water mobile phases (e.g., 60:40 to 90:10 v/v) and C18 columns. Adjust pH (2.5–6.5) to optimize peak resolution .
- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) using LC-MS. Store samples in amber vials at -20°C to prevent photolytic cleavage of the morpholine ring .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of (6-Chloro-2-morpholinopyrimidin-4-yl)methanol?
- Methodological Answer :
- Functional Selection : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) to balance accuracy and computational cost. Incorporate exact-exchange terms to improve thermochemical predictions (e.g., atomization energies within 2.4 kcal/mol error) .
- Basis Sets : Opt for 6-31G(d,p) for geometry optimization and LANL2DZ for heavy atoms (Cl). Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR chemical shifts vs. computational predictions)?
- Methodological Answer :
- NMR Validation : Compare experimental and NMR shifts (in DMSO-d6) with DFT-calculated magnetic shielding tensors (GIAO method). Discrepancies >0.5 ppm may indicate solvent effects or conformational flexibility .
- Dynamic Effects : Perform molecular dynamics (MD) simulations (AMBER force field) to assess rotamer populations influencing averaged NMR signals .
Q. How can the compound’s biological activity be rationalized through structure-activity relationship (SAR) studies?
- Methodological Answer :
- Pharmacophore Modeling : Use PyMOL or Schrödinger Suite to map key functional groups (e.g., morpholine’s H-bond acceptor, chloro-pyrimidine’s hydrophobic pocket).
- Docking Studies : Target enzymes like PI3Kα (PDB: 4L23) with AutoDock Vina. Prioritize binding poses where the methanol group forms hydrogen bonds with catalytic residues (e.g., Lys802) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
